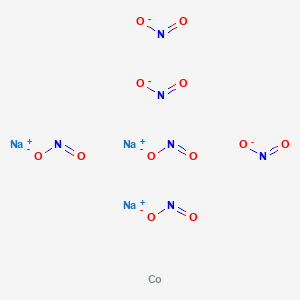

Trisodium;cobalt;hexanitrite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Historical use in analytical chemistry:

Sodium cobaltnitrite has been historically used in analytical chemistry for the determination of potassium. This application relies on the formation of a yellow precipitate, potassium hexanitrocobaltate(III), when sodium cobaltnitrite reacts with potassium ions in a solution []. While this method was once popular due to its simplicity and sensitivity, it has largely been replaced by more modern techniques like atomic absorption spectroscopy and flame emission spectroscopy due to their superior accuracy and broader applicability.

Potential applications in material science:

Recent research has explored the potential application of sodium cobaltnitrite in the field of material science. Studies suggest that it can be used as a precursor for the synthesis of various functional materials, such as:

- Cobalt oxides: These materials possess interesting magnetic and electrical properties, making them potentially useful in applications like magnetic recording media, catalysts, and battery electrodes [].

- Metal-organic frameworks (MOFs): MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. Sodium cobaltnitrite can be used as a building block in the synthesis of certain MOFs [].

Trisodium cobalt hexanitrite, also known as sodium hexanitritocobaltate(III), is an inorganic coordination compound with the molecular formula Na₃[Co(NO₂)₆]. This compound features cobalt in the +3 oxidation state, coordinated by six nitrito ligands. It is characterized by its vibrant yellow color and is primarily utilized in chemical research and analytical applications. The anionic part of the compound, [Co(NO₂)₆]³⁻, plays a crucial role in its chemical behavior and interactions.

Sodium hexanitritocobaltate does not have a known biological function. Its mechanism of action in analytical chemistry involves selective ion exchange between the sodium cations and specific cations in solution. The resulting larger precipitate allows for the visual identification or separation of the target cation.

Sodium hexanitritocobaltate is considered a harmful substance. It can cause skin irritation, allergic reactions, and eye damage upon contact. Inhalation can irritate the respiratory tract. Exposure to high concentrations may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen [].

Safety precautions include:

- Wearing appropriate personal protective equipment (gloves, goggles, respirator) when handling the compound.

- Working in a well-ventilated area.

- Avoiding contact with skin, eyes, and clothing.

- Properly disposing of waste according to local regulations.

- Oxidation-Reduction Reactions: The cobalt center can be reduced from cobalt(III) to cobalt(II), facilitating electron transfer processes.

- Ligand Substitution Reactions: The nitrito ligands can be replaced by other ligands such as ammonia or water, leading to the formation of different cobalt complexes.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, hydrazine.

- Ligands for Substitution: Ammonia, water, chloride ions.

Major Products Formed- Reduction: Cobalt(II) complexes.

- Substitution: Various cobalt complexes with different ligands, such as [Co(NH₃)₆]³⁺ or [Co(H₂O)₆]³⁺ .

- Reduction: Cobalt(II) complexes.

- Substitution: Various cobalt complexes with different ligands, such as [Co(NH₃)₆]³⁺ or [Co(H₂O)₆]³⁺ .

Studies on sodium hexanitritocobaltate(III) have primarily focused on its interactions with various ligands and biological molecules. Its ability to undergo redox reactions makes it a valuable tool for investigating electron transfer mechanisms. Additionally, its complexation behavior allows for exploring ligand substitution dynamics in coordination chemistry.

Similar Compounds- Sodium hexanitritocobaltate(II): Similar structure but features cobalt in the +2 oxidation state.

- Potassium hexanitritocobaltate(III): Similar coordination environment with potassium as the counterion.

- Ammonium hexanitritocobaltate(III): Similar coordination environment with ammonium as the counterion.

Uniqueness

Sodium hexanitritocobaltate(III) is unique due to its specific coordination environment and the presence of sodium as the counterion. Its vibrant color and distinct chemical reactivity set it apart from other similar compounds, making it particularly useful in analytical applications .

Discovery and Early Characterization

The history of sodium hexanitritocobaltate(III) is closely linked to the development of coordination chemistry in the 19th century. While the exact date of the first synthesis of the sodium salt isn't specified in available records, its potassium analog was first prepared in 1848 by Nikolaus Wolfgang Fischer in Breslau (now Wrocław, Poland). Fischer (1782-1850) was a multifaceted scientist who, after obtaining his medical doctorate in 1806, developed a strong interest in chemistry while practicing medicine. By 1813, he had become a professor of chemistry at the University of Breslau's Medical Faculty.

Fischer's chemical institute, established in 1820, was modest by modern standards—consisting only of a lecture hall and a kitchen serving as a laboratory—but it represented the first such institute in the city and provided a foundation for chemical education and research. His diverse scientific interests included galvanic cells, chemical affinity, the effects of light on chemical reactions, and the action of acids on various metals.

The synthesis of sodium hexanitritocobaltate(III) involves the oxidation of cobalt(II) salts in the presence of sodium nitrite according to the following reaction:

4Co(H₂O)₆₂ + O₂ + 24NaNO₂ → 4Na₃[Co(NO₂)₆] + 8NaNO₃ + 4NaOH + 22H₂O

This reaction yields a yellow to orange crystalline powder that is highly soluble in water, with a solubility of approximately 720 g/L. The compound decomposes upon heating, with a melting point of around 220°C. While the sodium salt is readily water-soluble, it forms insoluble precipitates with potassium and ammonium ions, a property that established its importance in analytical chemistry.

Spectrochemical Series and Ligand Field Theory

The coordination chemistry of sodium hexanitritocobaltate(III) is elegantly explained through ligand field theory, which describes how ligands affect the energy levels of d-orbitals in transition metal complexes. The spectrochemical series ranks ligands according to the energy difference (ΔO) between the t₂g and eg orbitals in octahedral complexes. Traditionally, it was assumed that the relative position of a ligand in this series remains consistent regardless of the metal ion or other ligands present.

However, detailed studies using ⁵⁹Co NMR spectroscopy have revealed that the crystal field strength of the nitro ligand (NO₂⁻) varies significantly depending on the number of nitro groups in the complex and their relative orientations. In complexes with only one or two nitro ligands, NO₂⁻ acts as a strong field ligand, positioned between ethylenediamine and cyanide in the spectrochemical series. As more nitro groups are added, the crystal field strength decreases significantly.

The orientation of the nitro ligands also plays a crucial role in determining the overall crystal field strength. Cis-positioned nitro groups are approximately four times more effective at reducing the crystal field strength than trans-positioned groups. The researchers describe this relationship as:

"The cis groups are four times more effective than the trans groups in causing this change. The cyano ligand shows the opposite behaviour — the crystal field strength increases with substitution and trans groups have a larger effect than cis groups."

In sodium hexanitritocobaltate(III), the presence of six nitro ligands results in a weaker crystal field than might be expected based on the traditional understanding of the spectrochemical series. This phenomenon explains the compound's yellow color (absorption at approximately 480 nm) and influences its reactivity patterns.

Linkage Isomerism in Nitrito/Nitro Systems

One of the most fascinating aspects of nitrite coordination to transition metals is the phenomenon of linkage isomerism. The nitrite ion (NO₂⁻) can bond to metal centers in multiple ways:

- Through the nitrogen atom (nitro isomer, -NO₂)

- Through an oxygen atom (nitrito isomer, -ONO)

This flexibility in coordination mode leads to structural isomers with distinct properties and reactivities. In sodium hexanitritocobaltate(III), ⁵⁹Co NMR spectroscopy confirms that all six nitrite ligands are initially N-bonded (nitro) in both the solid state and freshly prepared solutions. However, this arrangement is not static—within 2-3 minutes of dissolution in water, new species begin to appear due to isomerization and other reactions.

The spectroscopic differences between nitro and nitrito isomers are significant. The nitrito ligand occupies a much lower position in the spectrochemical series than the nitro ligand, which is attributable to the greater π-accepting capacity of the latter. Upon N-coordination (nitro form), the symmetric stretching frequency rises to about 1470 cm⁻¹ while the asymmetric stretching falls to about 1050 cm⁻¹.

The isomerization from nitrito to nitro form has been studied in detail for related complexes. This conversion follows first-order kinetics and can be monitored through changes in infrared and UV-visible spectra. In the visible region, the change from the pink nitrito complex to the yellow nitro complex is accompanied by shifts in absorption bands.

In aged aqueous solutions of sodium hexanitritocobaltate(III), the situation becomes even more complex. Studies using ⁵⁹Co, ¹⁴N, and ¹⁷O NMR have identified at least 10 different species, assigned to various mixed nitro/nitrito/aqua complexes. As the researchers note:

"At least 10 different species are apparent in the ⁵⁹Co spectra. They have been assigned to mixed nitro/nitrito/aqua ions. Electron transfer can also lead to the formation of Co²⁺ and NO₃⁻ ions, both ions being detected by ¹⁴N and ¹⁷O nmr spectroscopy."

This dynamic behavior demonstrates the rich coordination chemistry of this compound and highlights the challenges in working with it in solution.

Redox Behavior in Acidic vs. Alkaline Media

The redox chemistry of sodium hexanitritocobaltate(III) varies significantly with pH, showcasing the compound's versatility and reactivity under different conditions.

In acidic medium, the cobaltinitrite ion [Co(NO₂)₆]³⁻ acts as an oxidizing agent. Kinetic studies with organic dyes like crystal violet (CV⁺) reveal a 1:1 stoichiometry according to the reaction:

CV⁺ + Co(NO₂)₆³⁻ → CV⁺ + Co²⁺ + other products

The reaction rate shows first-order dependence on [H⁺], increasing linearly with acid concentration. The researchers observed that "The acid dependence rate of reaction was found to increase with increase in concentration of hydrogen ion" and determined that the rate law could be expressed as:

where kₕ is the acid-dependent rate constant.

The electron transfer mechanism in acidic media facilitates ligand exchange and leads to the formation of Co²⁺ and NO₃⁻ ions. This has been confirmed through ¹⁴N and ¹⁷O NMR spectroscopy. The oxygen exchange between water and nitrite ligands is particularly interesting. When sodium hexanitritocobaltate(III) is dissolved in ¹⁷O-enriched water, ¹⁷O NMR shows incorporation of the isotope into nitrite ions over time. This process exhibits an induction period of approximately one hour before accelerating, suggesting a complex mechanism involving multiple steps.

In alkaline solutions, a different reaction pathway dominates, with the formation of a brown precipitate of cobalt(III) hydroxide. As described in the literature: "In alkaline solutions a brown precipitate of cobalt(III) hydroxide is obtained."

The pH-dependent behavior of sodium hexanitritocobaltate(III) is crucial for its application in analytical chemistry. In slightly acidic solutions, it selectively precipitates potassium ions as K₂Na[Co(NO₂)₆] or K₃[Co(NO₂)₆], forming the basis for both qualitative and quantitative analytical methods.

The test for potassium can be made more sensitive by adding both sodium hexanitritocobaltate(III) and silver nitrate to halogen-free solutions, forming K₂Ag[Co(NO₂)₆], which is less soluble than the corresponding sodium salt K₂Na[Co(NO₂)₆].

Oxidative Synthesis from Cobalt(II) Precursors

The synthesis of trisodium hexanitrocobaltate(III) typically begins with cobalt(II) salts, such as cobalt chloride hexahydrate (CoCl₂·6H₂O) or cobalt nitrate (Co(NO₃)₂). In a representative procedure, CoCl₂ is dissolved in water and treated with nitric acid to form cobalt nitrate, which subsequently reacts with sodium nitrite (NaNO₂) under acidic conditions [1] [4]. Glacial acetic acid serves as a proton source, facilitating the conversion of nitrite ions (NO₂⁻) into nitrous acid (HNO₂), which oxidizes cobalt(II) to cobalt(III) [1]. The reaction proceeds through intermediate steps, including the formation of Co(NO₂)₃, which coordinates with six nitrite ligands to yield the [Co(NO₂)₆]³⁻ complex [4].

A critical aspect of this synthesis is the management of gaseous byproducts, particularly nitric oxide (NO), which evolves during the reaction. To prevent re-oxidation or side reactions, air bubbling is employed to expel NO, ensuring the stability of the final product [4]. The oxidative process culminates in the addition of sodium ions, which precipitate the complex as Na₃[Co(NO₂)₆] upon cooling and ethanol addition [4]. This method achieves yields of approximately 40% under laboratory conditions, highlighting inefficiencies addressed in industrial contexts [4].

Ligand Exchange Reactions and Stabilization Mechanisms

Ligand exchange plays a pivotal role in stabilizing the hexanitrocobaltate(III) anion. Studies on cobalt(II) nitrite complexes with amine ligands reveal that nitrite can coordinate through oxygen (O-bonded) or nitrogen (N-bonded), with the O-bonded isomer being kinetically favored before converting to the N-bonded form [3] [7]. In trisodium hexanitrocobaltate(III), the nitrite ligands adopt a bidentate κ²O,O′-binding mode, forming a stable octahedral geometry around the cobalt(III) center [7].

The substitution of chloride or nitrate ligands by nitrite is driven by the strong field strength of nitrite, which stabilizes the cobalt(III) oxidation state. Acetic acid enhances this process by protonating competing ligands, thereby favoring nitrite coordination [1]. Spectroscopic analyses, including infrared and electronic absorption spectra, confirm the dominance of the nitrito-O bonding mode in the final product, which is critical for its analytical reactivity [3].

Role of Counterions in Crystallization and Purity

Sodium ions (Na⁺) are integral to the crystallization of trisodium hexanitrocobaltate(III). Their small ionic radius and +1 charge enable efficient packing with the bulky [Co(NO₂)₆]³⁻ anion, forming a stable lattice structure [5]. Ethanol, added during the final stages of synthesis, reduces the solubility of the complex, promoting crystallization [4].

| Factor | Effect on Crystallization | Source |

|---|---|---|

| Na⁺ concentration | Enhances lattice stability | [5] |

| Ethanol addition | Lowers solubility, induces precipitation | [4] |

| Temperature control | Prevents co-crystallization of impurities | [1] |

Industrial-grade production requires stringent control over counterion purity, as contaminants like potassium (K⁺) can form insoluble K₃[Co(NO₂)₆], compromising product quality [5].

Industrial-Scale Production Challenges

Scaling laboratory synthesis to industrial levels introduces multifaceted challenges. Key issues include:

- Gas Management: The exothermic release of NO necessitates robust ventilation systems to prevent hazardous buildup [4].

- Yield Optimization: Laboratory yields of ~40% are economically unsustainable at scale. Process intensification, such as continuous-flow reactors, could improve efficiency [4].

- Crystallization Control: Consistent crystal size and purity require precise temperature modulation and solvent addition rates, complicated by the compound’s air sensitivity [1] [5].

- Waste Handling: Neutralizing acidic byproducts and recycling solvents like ethanol are critical for environmental compliance [4].

Advances in catalyst design, such as the trifunctional cobalt systems reported for nitrite conversion, may inform scalable synthetic routes [2]. However, replicating the delicate balance of ligand exchange and oxidation states in bulk remains a significant hurdle.

Octahedral Geometry and Electron Configuration

The central cobalt(III) ion in trisodium cobalt hexanitrite adopts a perfect octahedral geometry with six nitrito ligands coordinated through their nitrogen atoms [5] [6]. X-ray crystallographic studies have confirmed that the complex possesses regular octahedral symmetry with Th point group symmetry, where all nitrite groups are N-bonded in a nitro coordination mode [7].

The electronic configuration of the cobalt(III) center demonstrates classic low-spin d⁶ behavior characteristic of strong-field ligands [8] [6]. The neutral cobalt atom possesses the electronic configuration [Ar] 3d⁷ 4s², but upon oxidation to the +3 state and coordination with six nitrite ligands, the resulting configuration becomes t₂g⁶ eg⁰ [9] [10]. This low-spin arrangement arises because the nitrite ligand, when N-bonded, functions as a strong-field ligand that creates a large crystal field splitting parameter (Δₒ) sufficient to overcome the electron pairing energy [7] [11].

| Parameter | Value | Significance |

|---|---|---|

| Oxidation State | +3 | Thermodynamically stable state |

| Coordination Number | 6 | Maximum coordination for Co(III) |

| Electron Configuration | t₂g⁶ eg⁰ | Low-spin d⁶ configuration |

| Magnetic Properties | Diamagnetic | All electrons paired |

| Total Electron Count | 18 electrons | Satisfies 18-electron rule |

The 18-electron count (6 d-electrons from Co³⁺ plus 12 electrons donated by six ligands) satisfies the electronic saturation principle, contributing significantly to the complex's exceptional kinetic stability [10] [12]. This electron configuration places all six d-electrons in the lower-energy t₂g orbitals, resulting in maximum crystal field stabilization energy and diamagnetic properties [6] [13].

Ligand Substitution Kinetics and Thermodynamics

The kinetic inertness of trisodium cobalt hexanitrite exemplifies the classical behavior of low-spin d⁶ octahedral complexes [14] [15]. Cobalt(III) complexes are renowned for their extremely slow ligand exchange rates, with half-lives often measured in hours to days rather than milliseconds [15] [16]. This kinetic stability arises from the filled t₂g orbitals that provide substantial crystal field stabilization energy, creating high activation barriers for ligand dissociation [17] [18].

Ligand substitution reactions in octahedral cobalt(III) complexes predominantly follow dissociative mechanisms (SN1-type or D pathways) [19] [17] [18]. The mechanism involves initial dissociation of a ligand to form a five-coordinate intermediate, typically adopting either square pyramidal or trigonal bipyramidal geometry, followed by rapid coordination of the entering ligand [18] [20]. For the hexanitritocobaltate(III) complex, the activation energy for nitrite dissociation is exceptionally high due to the strong Co-N bonds and the loss of crystal field stabilization energy upon forming the five-coordinate intermediate [21] [15].

The thermodynamic stability of the complex reflects both the high formation constant and the favorable entropy changes associated with the displacement of water molecules during complex formation [22] [23]. Stability constant measurements indicate that the hexanitritocobaltate(III) ion has one of the highest formation constants among cobalt(III) complexes, reflecting the optimal combination of electronic and steric factors [24] [25].

Mixed-Ligand Complexes and Stability Constants

The formation of mixed-ligand complexes involving the hexanitritocobaltate(III) core demonstrates the influence of ligand field strength and steric factors on complex stability [26] [27]. When partial substitution occurs, the resulting complexes such as [Co(NO₂)₅(H₂O)]²⁻ or [Co(NO₂)₅(OH)]³⁻ exhibit lower overall stability constants due to the replacement of strong-field nitrite ligands with weaker-field aqua or hydroxo ligands [28] [7].

The trans effect operates significantly in these mixed-ligand systems, where the strong π-acceptor properties of the nitrite ligand influence the lability of ligands in trans positions [29] [30]. Nuclear magnetic resonance studies have revealed that different isomers of pentanitrite complexes exhibit distinct chemical shifts, providing evidence for the electronic influence of the nitrite ligands on the cobalt center [7].

| Complex Type | Stability Trend | Electronic Factor |

|---|---|---|

| [Co(NO₂)₆]³⁻ | Highest stability | Maximum CFSE |

| [Co(NO₂)₅(H₂O)]²⁻ | Reduced stability | Decreased field strength |

| [Co(NO₂)₄(H₂O)₂]⁻ | Further reduction | Mixed field environment |

The sequential stability constants follow the expected trend where K₁ > K₂ > K₃... > K₆, reflecting both statistical factors and the progressive change in the electronic environment of the metal center [24] [23]. The large difference between consecutive stability constants indicates strong cooperative effects between nitrite ligands, likely arising from their π-bonding capabilities [31] [32].

Steric vs. Electronic Effects on Coordination

The coordination behavior of nitrite ligands in the hexanitritocobaltate(III) complex demonstrates a delicate balance between steric and electronic factors [33] [34]. The preference for N-bonding over O-bonding in this complex primarily results from electronic rather than steric considerations [35] [36]. The nitrogen atom of nitrite provides better orbital overlap with the cobalt d-orbitals, enabling both σ-donation and π-back-bonding interactions [37] [38].

Steric effects become more pronounced when bulky co-ligands are present or when the nitrite ligands experience intramolecular crowding [33] [39]. In the hexanitrite complex, the six nitrite groups are arranged to minimize steric repulsion while maximizing electronic stabilization [40] [41]. The nitrite ligands adopt orientations that allow optimal π-orbital overlap while avoiding unfavorable steric interactions between adjacent NO₂ groups [42] [43].

Electronic effects dominate the coordination chemistry through several mechanisms. The nitrite ligand functions as both a σ-donor through the nitrogen lone pair and a π-acceptor through the π* orbitals of the NO₂ group [44] [42]. This dual bonding capability enhances the metal-ligand bond strength and contributes to the overall stability of the complex [11] [45]. The π-back-bonding component is particularly important in stabilizing the low-spin configuration by providing additional energy lowering of the t₂g orbitals [7] [13].

The crystal field strength of the nitrite ligand varies depending on the number of nitrite groups coordinated to the metal center [7]. As the number of nitrite ligands increases, each successive nitrite group becomes a progressively weaker field ligand due to competition for π-back-bonding with the metal d-orbitals [7]. This phenomenon explains why the hexanitrite complex, despite containing six strong-field ligands, exhibits crystal field parameters that are lower than might be expected from mononitrite complexes [7] [42].

Temperature-dependent studies reveal that the electronic effects remain dominant across a wide temperature range, with minimal structural changes observed even at elevated temperatures [22] [46]. This thermal stability reflects the robust nature of the Co-N bonding interactions and the high activation barriers for ligand rearrangement processes [15].

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (72.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (75.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (72.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (72.22%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (72.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (79.63%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard